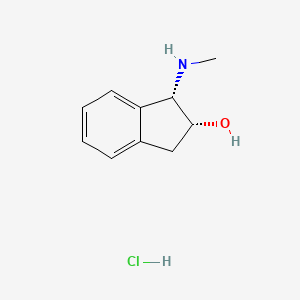

(1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride

Description

Historical Evolution of Chiral 1,2-Amino Alcohol Architectures

The development of chiral 1,2-amino alcohols traces back to early 20th-century efforts to resolve enantiomers for pharmaceutical applications. The aminoindanol scaffold emerged as a critical structural motif due to its fused bicyclic system, which imposes conformational constraints absent in simpler amino alcohols like phenylglycinol. Early syntheses relied on racemic approaches, such as Lutz and Wayland’s 1951 method using bromoindanol ammonolysis. However, the demand for enantiopure forms drove innovations in asymmetric catalysis, exemplified by Ghosh’s enzymatic resolution of azidoindanol intermediates.

A paradigm shift occurred with the introduction of organocatalyzed strategies. Qian et al. demonstrated that cascade aza-Michael-aldol reactions could produce 3-amino-1-indanols with >90% enantiomeric excess, bypassing traditional Friedel-Crafts limitations. Comparative studies revealed that the indane ring’s planar geometry enhances transition-state organization, enabling superior stereocontrol compared to acyclic analogues.

Table 1: Milestones in Aminoindanol Synthesis

Properties

IUPAC Name |

(1S,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-11-10-8-5-3-2-4-7(8)6-9(10)12;/h2-5,9-12H,6H2,1H3;1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDXPZFAPWXMHU-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(CC2=CC=CC=C12)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1[C@@H](CC2=CC=CC=C12)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride is a derivative of indene, a bicyclic compound with notable biological activities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 2567489-70-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the methylamino group enhances its affinity for certain receptors, potentially leading to modulating effects on neurotransmission.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indene derivatives, suggesting that (1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride may exhibit similar effects.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.0039 - 0.025 mg/mL |

| Escherichia coli | Antibacterial | 0.0195 mg/mL |

| Candida albicans | Antifungal | 0.0048 mg/mL |

These findings indicate that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further investigation in antimicrobial therapy .

Neuropharmacological Effects

The structural similarity of (1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride to known psychoactive compounds suggests potential neuropharmacological effects. Research into related compounds indicates that they may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive function.

Case Studies

A study published in MDPI analyzed various alkaloid derivatives and their effects on microbial strains. The results demonstrated that certain structural modifications led to enhanced antibacterial activity against common pathogens .

In another investigation focusing on the neuroactive properties of indene derivatives, researchers found significant modulation of neurotransmitter systems in vitro, suggesting that (1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride could have implications for treating neurological disorders .

Comparison with Similar Compounds

Structural Properties :

- Molecular Formula: C₁₀H₁₄ClNO (free base: C₉H₁₁NO).

- Molecular Weight : 195.68 g/mol (hydrochloride form).

- Stereochemistry : The (1S,2R) configuration is confirmed via X-ray crystallography and NMR studies in structurally related compounds .

- Key Functional Groups: Methylamino (–NHCH₃), hydroxyl (–OH), and aromatic inden core.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table compares the target compound with key structural analogs:

Physicochemical and Spectroscopic Differences

- Methylamino vs.

- Chlorine Substitutions : The dichloro derivative () exhibits reduced basicity due to electron-withdrawing Cl atoms, as evidenced by shifts in IR C=O stretches (e.g., 1705 cm⁻¹ in related compounds) .

- Stereochemical Impact: The (1S,2R) configuration in the target compound and its amino analog ensures enantioselective binding, critical for pharmacological activity. For example, Indenolol’s activity is highly stereospecific .

Pharmacological Implications

- Indenolol Hydrochloride: Demonstrates β-blockade via interaction with adrenergic receptors, suggesting the target compound may share similar mechanisms due to structural overlap .

- Synthetic Intermediates : The 5,6-diethyl derivative () highlights the role of alkyl substituents in modulating metabolic stability, a factor relevant to the target compound’s design .

Research Findings and Data

Spectroscopic Data Comparison

- ¹³C-NMR: The target compound’s methylamino group would resonate near δ 40–50 ppm, comparable to δ 47.45 ppm for –CH₂ in inden derivatives () .

- HRMS: Expected [M+H]+ peak at m/z 166.10 (free base), aligning with analogs like 1-amino-2-indanol (m/z 149.19) .

Q & A

Q. Basic

- Temperature : Store at –20°C in airtight containers to prevent degradation (as recommended for structurally similar compounds in ).

- Light sensitivity : Protect from UV exposure using amber glassware.

- Humidity : Desiccate to avoid hygroscopic degradation of the hydrochloride salt.

How can computational methods model the biological interactions of this compound?

Q. Advanced

- Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., adrenergic receptors).

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes in solvated environments (e.g., GROMACS).

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

What safety protocols are essential for handling this compound in the lab?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (H319/H335 hazards, as noted in ).

- Waste disposal : Neutralize acidic residues before disposal via certified hazardous waste services .

How to develop a validated HPLC method for impurity profiling?

Q. Advanced

- Column selection : C18 columns with 5 µm particle size.

- Mobile phase : Gradient elution with 0.1% trifluoroacetic acid in water/acetonitrile.

- Validation parameters : Include specificity (peak purity >99%), linearity (R² >0.999), and LOD/LOQ (<0.1% w/w) per ICH guidelines .

What are the solubility properties of this compound in common solvents?

Q. Basic

- High solubility : Water (due to hydrochloride salt), methanol, ethanol.

- Low solubility : Non-polar solvents (e.g., hexane, diethyl ether).

- Buffer compatibility : Stable in pH 3–5 (test via solubility screening in phosphate/citrate buffers) .

What in vitro assays are suitable for evaluating biological activity?

Q. Advanced

- Receptor binding assays : Radioligand displacement studies (e.g., α₂-adrenergic receptors).

- Enzyme inhibition : Measure IC₅₀ in kinase or oxidase assays.

- Cell viability assays : Use HEK293 or primary neuronal cells to assess cytotoxicity (CC₅₀) .

How to confirm hydrochloride salt formation via titration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.